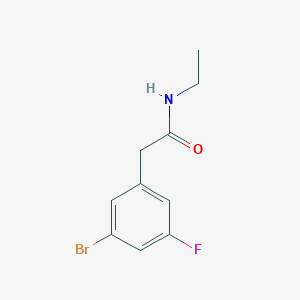

2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

Description

BenchChem offers high-quality 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenyl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-2-13-10(14)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIWGPODRDYMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for this purpose, offering profound insights into molecular architecture.[1][2] This guide provides a detailed, field-proven methodology for the interpretation of the ¹H NMR spectrum of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide, a compound featuring a complex substitution pattern on its aromatic ring and a flexible side chain.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will dissect the spectrum signal by signal, grounding our analysis in the fundamental principles of chemical shift, spin-spin coupling, and signal integration.

Section 1: Foundational Principles of ¹H NMR Spectroscopy

A robust interpretation of any ¹H NMR spectrum is built upon three pillars of information: chemical shift, integration, and spin-spin coupling.[1][3]

-

Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) is dictated by the electronic environment of the proton.[4][5] Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the applied magnetic field and causing its signal to appear at a higher ppm value (downfield).[6] Conversely, electron-donating groups increase shielding, moving the signal to a lower ppm value (upfield). Tetramethylsilane (TMS) is the standard reference compound, with its signal set at 0 ppm.[5]

-

Integration: The area under each signal is directly proportional to the number of protons generating that signal.[7] This provides a ratio of the different types of protons within the molecule.

-

Spin-Spin Coupling (Multiplicity): The magnetic fields of non-equivalent protons on adjacent carbons influence each other, causing the signals to split into multiple lines (a multiplet).[8] This splitting pattern, or multiplicity, provides critical information about the connectivity of atoms. The n+1 rule is a fundamental guideline, where a proton signal is split into n+1 lines by n equivalent neighboring protons.[9] The distance between the lines in a multiplet is the coupling constant (J), measured in Hertz (Hz), which is a quantitative measure of the interaction between the coupled protons.[10]

Section 2: Molecular Structure and Proton Environments

To interpret the spectrum of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide, we must first identify all chemically distinct proton environments within the molecule.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in a suitable volume (typically 0.6-0.7 mL) of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly for the amide proton. [11] * Add a small amount of an internal reference standard, most commonly tetramethylsilane (TMS), which is defined as 0.0 ppm. [5] * Transfer the resulting solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Perform a "lock" procedure, where the instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample, resulting in sharp, symmetrical peaks.

-

Acquire the free induction decay (FID) signal over a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to exactly 0.0 ppm.

-

Integrate the area under each peak to determine the relative proton count.

-

Analyze the multiplicity and measure the coupling constants for each signal to elucidate the final structure.

-

Conclusion

The ¹H NMR spectrum of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide is rich with structural information. A systematic, principle-driven interpretation allows for the complete assignment of every proton in the molecule. Key diagnostic features include the singlet of the methylene bridge, the characteristic triplet-quartet pattern of the ethyl group (further split by the amide proton), and the complex multiplets in the aromatic region arising from both ¹H-¹H and ¹H-¹⁹F coupling. This guide provides the technical framework and practical protocols necessary for researchers to confidently perform and interpret such spectra, ensuring the integrity and accuracy of structural assignments in the critical path of drug discovery and development.

References

-

Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. Available at: [Link]

-

Study Mind. (2022). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

-

IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Available at: [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Available at: [Link]

-

All about chemistry. (2020). Multiplicity of 1H NMR signals (Spin-spin coupling). Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

Duke University. (n.d.). 1H NMR - Intro. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethylacetamide | C4H9NO | CID 12253 - PubChem. Available at: [Link]

-

University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

University of York. (n.d.). Predicting spin-spin coupling patterns in NMR spectra. Available at: [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Nanalysis. (2023). NMR blog - Spin-Spin Coupling – Beyond Multiplicity. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Available at: [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0254338). Available at: [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

-

SpringerOpen. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at: [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

Sources

- 1. 1H NMR - Intro [users.wfu.edu]

- 2. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. acdlabs.com [acdlabs.com]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. studymind.co.uk [studymind.co.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. compoundchem.com [compoundchem.com]

mass spectrometry analysis of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

Title: Comprehensive Mass Spectrometry Characterization of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide: A Methodological Guide

Executive Summary

This technical guide details the mass spectrometric analysis of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide , a halogenated phenylacetamide derivative. This compound presents unique analytical challenges due to its mixed halogen substitution (Br/F), requiring precise isotopic pattern analysis and fragmentation logic.[1] This document outlines a validated LC-MS/MS workflow, predictive fragmentation mechanisms, and regulatory-aligned validation strategies (FDA/ICH) for researchers in drug discovery and forensic toxicology.

Part 1: Physicochemical Properties & Isotopic Profiling[1]

Before instrumental analysis, the theoretical mass spectrum must be modeled to confirm identity.[1] The presence of Bromine (

Molecular Formula:

Table 1: Theoretical Isotopic Abundance (ESI+ Mode)

Note: Values calculated based on standard IUPAC atomic weights. The "M" peak represents the

| Ion Identity | m/z (Theoretical) | Relative Abundance (%) | Diagnostic Significance |

| 260.0081 | 100.0% | Base peak (quantifier). | |

| 262.0060 | ~97.3% | ||

| 261.0115 | ~11.5% | ||

| 281.9900 | Variable | Sodium adduct (common in unbuffered mobile phases). |

Part 2: Experimental Protocol (LC-MS/MS)

This protocol utilizes Electrospray Ionization (ESI) in positive mode, coupled with a C18 Reverse-Phase separation.[1][3] ESI is preferred over Electron Impact (EI) for this amide to prevent thermal degradation and preserve the molecular ion

Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

-

Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

-

Matrix Extraction (Plasma/Tissue): Perform Protein Precipitation (PPT) using ice-cold Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 mins. Inject supernatant.

Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Table 2: LC Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Equilibration |

| 0.50 | 5% | Sample Loading |

| 3.50 | 95% | Elution of Lipophilic Amide |

| 4.50 | 95% | Column Wash |

| 4.60 | 5% | Re-equilibration |

Mass Spectrometer Settings (Triple Quadrupole)

-

Source: ESI Positive (

).[3] -

Capillary Voltage: 3500 V.

-

Gas Temp: 300°C.

-

Nebulizer: 35 psi.

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

Part 3: Ionization & Fragmentation Mechanics

Understanding the fragmentation pathway is critical for selecting Transition Ions for MRM quantitation.

Mechanism of Fragmentation (CID)

Upon Collision-Induced Dissociation (CID), the protonated molecule (

-

Primary Cleavage (Amide Bond): The weakest bond is the

amide linkage. Cleavage here typically results in a 3-bromo-5-fluorobenzyl cation (m/z 187/189) or the corresponding acylium ion. -

Tropylium Rearrangement: The benzyl cation (

) rapidly rearranges into a seven-membered tropylium ion structure, which is highly stable in the gas phase. -

Secondary Loss: High collision energy can force the loss of

(20 Da) or

Diagram 1: Fragmentation Pathway (DOT Visualization)

Caption: Proposed ESI+ fragmentation pathway showing the formation of the diagnostic benzyl/tropylium cation (m/z 187/189).

Part 4: Method Validation Strategy (FDA/ICH M10)

To ensure the data is legally and scientifically defensible, the method must be validated according to FDA Bioanalytical Method Validation Guidance [1].[1][4]

Specificity & Selectivity

-

Requirement: No interfering peaks at the retention time of the analyte in blank matrix.

-

Protocol: Analyze 6 lots of blank plasma. The response in the blank must be

of the Lower Limit of Quantitation (LLOQ).

Linearity & Sensitivity

-

Calibration: 6-8 non-zero standards.

-

Weighting:

linear regression is recommended to prioritize accuracy at the low end. -

LLOQ: Signal-to-Noise (S/N) ratio

.

Matrix Effect (ME)

The co-elution of phospholipids can suppress ionization.

-

Calculation:

. -

Acceptance: CV of Matrix Factor must be

.

Diagram 2: Validated LC-MS Workflow

Caption: Step-by-step LC-MS/MS workflow from sample extraction to MRM quantitation.

Part 5: Data Interpretation & Troubleshooting

Symptom: Loss of Bromine Isotope Pattern [2]

-

Cause: If the m/z 262 peak disappears, the bromine has been lost or the peak is an interference.[1]

-

Check: Ensure the mass difference is exactly 1.998 Da.[1]

Symptom: High Backpressure

-

Cause: The lipophilic nature of the compound requires high organic content for elution. Ensure the column is flushed with 95% ACN between runs to prevent carryover.

References

-

U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) vibrational characteristics of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide . As a halogenated amide derivative, this compound exhibits a complex spectral signature integrating strong carbonyl dipoles with distinct aromatic halogen modes.[1] This document details the theoretical vibrational assignments, experimental protocols for Attenuated Total Reflectance (ATR) FTIR, and critical interpretation strategies for structural validation in drug development workflows.

Molecular Architecture & Vibrational Theory[1]

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators. The compound consists of a 1,3,5-trisubstituted aromatic core linked via a methylene bridge to a secondary N-ethyl amide functionality.[1]

Structural Breakdown[1]

-

Core Scaffold: Benzene ring with meta-positioned halogens (Br, F) relative to the alkyl linker.[1]

-

Linker: Methylene (-CH₂-) group connecting the ring to the carbonyl.[1]

-

Functional Group: Secondary Amide (-CONH-).[1]

-

Tail: Ethyl group (-CH₂CH₃).[1]

Vibrational Connectivity Diagram

The following diagram illustrates the logical flow from molecular structure to observable spectral bands.

Figure 1: Vibrational connectivity mapping functional moieties to specific IR spectral regions.[1]

Experimental Protocol: ATR-FTIR

For solid organic intermediates like 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its minimal sample preparation and high reproducibility.[1]

Equipment & Settings

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

-

Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]

-

Resolution: 4 cm⁻¹.[1]

-

Scans: 16–32 scans (to optimize Signal-to-Noise ratio).

-

Range: 4000–450 cm⁻¹.[1]

Step-by-Step Methodology

-

Background Collection:

-

Sample Application:

-

Place approximately 2–5 mg of the solid compound onto the center of the crystal.

-

Note: If the sample is an oil/gum, use a glass rod to spread a thin film.

-

-

Compression (Critical Step):

-

Lower the pressure arm (anvil) onto the sample.

-

Apply force until the live preview shows maximized peak intensity (typically ~20-30% Transmittance for the strongest peak).

-

Causality: Poor contact results in weak spectra; over-pressure can damage ZnSe crystals (though Diamond is robust).[1]

-

-

Data Acquisition:

-

Cleaning:

Spectral Interpretation & Band Assignment

The following table summarizes the predicted diagnostic bands for 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide based on structural analogues (N-ethylacetamide, halogenated benzenes) [1, 2].

Diagnostic Band Table[1]

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Notes |

| Amide A | N-H Stretch | 3280 – 3300 | Medium | Broadened by H-bonding.[1] |

| Aromatic C-H | C-H Stretch (sp²) | 3050 – 3090 | Weak | Distinct "shoulders" above 3000 cm⁻¹.[1] |

| Alkyl C-H | C-H Stretch (sp³) | 2980 – 2850 | Medium | Methyl/Methylene stretches from ethyl & linker.[1] |

| Amide I | C=O Stretch | 1640 – 1660 | Strong | The dominant feature.[1] Lower freq due to resonance.[1] |

| Aromatic Ring | C=C Stretch | 1580 – 1600 | Medium | Often appears as a sharp doublet near Amide I/II.[1] |

| Amide II | N-H Bend / C-N Str | 1540 – 1560 | Strong | Diagnostic for secondary amides.[1] |

| Aryl Fluoride | C-F Stretch | 1200 – 1260 | Strong | Very intense band in the fingerprint region [3].[1] |

| Aryl Bromide | C-Br Stretch | 600 – 700 | Med/Strong | Often obscured; look for peaks < 700 cm⁻¹.[1] |

| OOP Bending | C-H Out-of-Plane | 800 – 860 | Medium | Indicative of 1,3,5-substitution pattern.[1] |

Detailed Analysis

The High-Frequency Region (3500–2800 cm⁻¹)

The Amide A band is the primary marker here. In the solid state, secondary amides form intermolecular hydrogen bond networks, shifting the free N-H stretch (typically ~3400 cm⁻¹) down to ~3290 cm⁻¹ .

-

Observation: Look for a small "shoulder" on the high-frequency side (~3080 cm⁻¹) representing the Aromatic C-H stretch .[1]

-

Observation: The Alkyl region (2980–2850 cm⁻¹) will show multiple peaks corresponding to the asymmetric and symmetric stretches of the -CH₃ and -CH₂- groups.

The Double Bond Region (1700–1500 cm⁻¹)

This is the "heart" of the spectrum.

-

Amide I (~1650 cm⁻¹): Primarily C=O stretching.[1][7] It is sensitive to the chemical environment. The electron-withdrawing nature of the halogenated phenyl ring (separated by one CH₂ group) may cause a slight inductive shift to higher wavenumbers compared to a simple alkyl amide, but the effect is dampened by the methylene insulator.

-

Amide II (~1550 cm⁻¹): A mixed mode (N-H bending + C-N stretching).[1] This band is absent in tertiary amides, making it a key validation point for the N-ethyl (secondary) structure.[1]

-

Aromatic C=C (~1590 cm⁻¹): Often appears as a sharp peak nestled between Amide I and II.[1]

The Fingerprint Region (1500–500 cm⁻¹)

This region confirms the specific substitution pattern.

-

C-F Stretch: The C-F bond is highly polar, resulting in a very strong absorption between 1200–1250 cm⁻¹ .[1] This is often the second strongest peak after the carbonyl.

-

C-Br Stretch: Heavier atoms vibrate at lower frequencies.[1] The C-Br stretch typically falls between 600–700 cm⁻¹ .[1]

-

Substitution Pattern: 1,3,5-substituted rings (meta-disubstituted with a third group) typically show C-H out-of-plane (OOP) bending vibrations in the 810–850 cm⁻¹ and 680–710 cm⁻¹ ranges.[1]

QC Workflow Visualization

The following diagram outlines the Quality Control decision tree based on spectral data.

Figure 2: Logical decision tree for spectral validation of the target compound.

Troubleshooting & Common Artifacts

-

Broad O-H Band (3400 cm⁻¹): If a broad hump appears underlying the N-H stretch, the sample is likely wet (hygroscopic). Remedy: Dry sample in a vacuum desiccator.[1]

-

Split Amide I Peak: In solid samples, crystal packing forces (polymorphism) can sometimes split the carbonyl peak.[1] Remedy: Dissolve in DCM or Chloroform and run as a solution cell to verify the single molecular species.

-

Weak Intensity: Usually caused by poor contact with the ATR crystal.[1] Remedy: Re-apply sample and increase anvil pressure.[1]

References

-

NIST Mass Spectrometry Data Center. Acetamide, N-ethyl- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link]

-

Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1] 3rd Edition.[1][8] Wiley, 2004.[1] (Standard reference for C-F and C-Br assignments).

-

Specac Application Notes. Interpreting Infrared Spectra: Amides and Halogens. Available at: [Link]

Sources

- 1. 2-Bromo-N-phenylacetamide | C8H8BrNO | CID 94818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

preparation of 2-(3-bromo-5-fluorophenyl)acetic acid precursor

Executive Summary

This technical guide details the optimized synthesis of 2-(3-bromo-5-fluorophenyl)acetic acid (CAS: 202000-99-5). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents where the 3,5-disubstitution pattern provides metabolic stability and vectors for further functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

The protocol selected for this guide prioritizes chemoselectivity and scalability . While direct arylation methods exist, they often suffer from regioselectivity issues due to the directing effects of the bromine and fluorine substituents. Therefore, we utilize a robust Linear Homologation Strategy starting from the commercially available 3-bromo-5-fluorobenzoic acid.

Retrosynthetic Analysis

The strategic disconnection relies on the classical "homologation" of the benzylic carbon. The carboxylic acid is traced back to a nitrile, which is derived from a benzyl bromide. The benzyl bromide is accessed via the reduction of the corresponding benzoic acid.

Figure 1: Retrosynthetic logic flow. The pathway ensures the preservation of the sensitive Aryl-Br and Aryl-F bonds throughout the sequence.

Experimental Protocols

Stage 1: Chemoselective Reduction

Objective: Convert 3-bromo-5-fluorobenzoic acid to 3-bromo-5-fluorobenzyl alcohol.

-

Critical Technical Insight: Avoid using Lithium Aluminum Hydride (LiAlH₄) at high temperatures. LiAlH₄ is a potent reducing agent that can cause hydrodehalogenation , stripping the bromine atom from the ring [1].

-

Recommended Reagent: Borane-Tetrahydrofuran (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS). Borane reduces carboxylic acids faster than aryl halides, ensuring the halogen substituents remain intact [2].

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (N₂) atmosphere.

-

Dissolution: Charge the flask with 3-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous THF (100 mL). Cool to 0°C.

-

Addition: Dropwise add BH₃·THF (1.0 M in THF, 68.5 mL, 68.5 mmol) over 30 minutes. Caution: Hydrogen gas evolution.[2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) until the acid spot disappears.

-

Quench: Cool to 0°C. Carefully add MeOH (20 mL) to quench excess borane.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~92-95% of a clear oil/white solid (3-bromo-5-fluorobenzyl alcohol).

Stage 2: Benzyl Bromination

Objective: Convert the alcohol to 3-bromo-5-fluorobenzyl bromide.

-

Mechanism: SN2 substitution using Phosphorus Tribromide (PBr₃).

Protocol:

-

Setup: Dry 250 mL RBF under N₂.

-

Reaction: Dissolve the benzyl alcohol (9.0 g, 43.9 mmol) in anhydrous DCM (90 mL). Cool to 0°C.

-

Addition: Add PBr₃ (4.75 g, 1.65 mL, 17.6 mmol) dropwise. Note: Stoichiometry is 0.33 eq per OH, but slight excess (0.4 eq) ensures completion.

-

Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Pour onto ice-water. Extract with DCM (3x). Wash organics with saturated NaHCO₃ (critical to remove phosphorous acids) and brine.

-

Purification: Silica gel plug filtration (10% EtOAc/Hexanes) if necessary.

-

Stability Note: Benzyl bromides are lachrymators and skin irritants. Handle in a fume hood.

Stage 3: Nitrile Displacement (The "Cyanation")

Objective: Synthesize 2-(3-bromo-5-fluorophenyl)acetonitrile.[3]

-

Safety Alert: This step involves Cyanide.[4] Use a bleach trap for all effluent and work in a high-velocity fume hood.

Protocol:

-

Solvent System: DMSO is preferred for rate acceleration, though EtOH/H₂O (4:1) is safer for workup. We use DMSO for efficiency.[5]

-

Reaction: Dissolve the benzyl bromide (10.0 g, 37.3 mmol) in DMSO (60 mL).

-

Reagent: Add Sodium Cyanide (NaCN) (2.0 g, 41.0 mmol). Caution: Toxic solid.

-

Conditions: Stir at 40°C for 3-5 hours. Higher temperatures (>80°C) may cause elimination to the styrene side-product.

-

Workup: Dilute with water (300 mL) and extract with EtOAc (3x). Do not acidify the aqueous layer (HCN risk). Wash organics with water (2x) and brine to remove DMSO.

-

Yield: Expect ~85-90% yield.

Stage 4: Hydrolysis to the Acid

Objective: Convert the nitrile to 2-(3-bromo-5-fluorophenyl)acetic acid.

-

Choice of Hydrolysis: Basic hydrolysis is preferred over acidic hydrolysis to prevent potential defluorination or harsh degradation.

Protocol:

-

Mixture: In a 250 mL RBF, combine the nitrile (8.0 g, 37.4 mmol) with Ethanol (40 mL) and Water (10 mL).

-

Base: Add NaOH pellets (4.5 g, 112 mmol, 3 eq).

-

Reflux: Heat to reflux (85°C) for 6-12 hours until ammonia evolution ceases.

-

Isolation:

-

Cool to RT and concentrate to remove Ethanol.[4]

-

Dilute residue with water. Wash with Diethyl Ether (removes unreacted organic impurities).

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 6M HCl. The product will precipitate.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Hexane/EtOAc if necessary.

Quantitative Data Summary

| Stage | Transformation | Reagents | Key Condition | Typical Yield |

| 1 | Acid → Alcohol | BH₃·THF | 0°C to RT, Chemoselective | 92-95% |

| 2 | Alcohol → Bromide | PBr₃, DCM | 0°C, Anhydrous | 88-92% |

| 3 | Bromide → Nitrile | NaCN, DMSO | 40°C, Bleach Trap | 85-90% |

| 4 | Nitrile → Acid | NaOH, EtOH/H₂O | Reflux, pH adjustment | 80-85% |

Process Workflow Visualization

Figure 2: Step-by-step synthetic workflow emphasizing reagents and critical process parameters.

Safety & Troubleshooting

-

Cyanide Handling: In Step 3, never add acid to the reaction mixture before the cyanide has been quenched or removed. Keep a solution of Ferrous Sulfate (FeSO₄) nearby to neutralize spills.

-

Lachrymators: The benzyl bromide intermediate is a potent lachrymator. All glassware used in Step 2 and 3 must be rinsed with a dilute base in the hood before removal.

-

Impurity Profile: If the final melting point is broad, the primary impurity is often the amide intermediate (incomplete hydrolysis). This can be resolved by extending the reflux time in Step 4 or increasing the concentration of NaOH.

References

-

Chemoselectivity of Hydrides: Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride as a Reducing Agent." Journal of the American Chemical Society, 1973 , 95, 1669.[6] Link

- Borane Reduction Specificity: Pelter, A.; Smith, K.; Brown, H. C. Borane Reagents. Academic Press: London, 1988. (Standard text confirming -COOH reduction > Ar-Halide reduction).

-

Nitrile Synthesis: "Preparation of Arylacetonitriles." Organic Syntheses, Coll. Vol. 1, p.107 (1941 ). Link

-

General Benzyl Bromide Synthesis: "3,5-Difluorobenzyl bromide synthesis." ChemicalBook (Analogous protocol verification). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-Bromo-5-fluorophenylacetonitrile | 305800-58-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 6. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]

An In-depth Technical Guide to the N-Acylation of Ethylamine with 2-(3-bromo-5-fluorophenyl)acetyl chloride

Abstract

This technical guide provides a comprehensive examination of the N-acylation reaction between ethylamine and 2-(3-bromo-5-fluorophenyl)acetyl chloride to synthesize N-ethyl-2-(3-bromo-5-fluorophenyl)acetamide. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and this specific transformation serves as an exemplary case study for the nucleophilic acyl substitution mechanism. This document elucidates the core chemical principles, provides a field-proven experimental protocol under Schotten-Baumann conditions, details the rationale behind procedural choices, and presents expected analytical data for product validation. The content is tailored for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for amide synthesis.

Introduction & Significance

The formation of an amide bond from an amine and a carboxylic acid derivative is one of the most fundamental and frequently employed reactions in synthetic chemistry.[1] Its prevalence is particularly notable in the pharmaceutical industry, where the amide functional group is a key structural motif in a vast number of active pharmaceutical ingredients (APIs). The reaction between a primary amine, such as ethylamine, and a highly reactive acyl chloride is a robust and efficient method for constructing N-substituted amides.[2]

The specific electrophile, 2-(3-bromo-5-fluorophenyl)acetyl chloride, introduces a substituted phenylacetyl group that can be a valuable building block in drug discovery. The bromo- and fluoro-substituents offer sites for further synthetic modification (e.g., cross-coupling reactions) and can significantly modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. This guide will dissect this reaction, providing the mechanistic and practical insights required for successful and reproducible synthesis.

The Core Mechanism: A Nucleophilic Acyl Substitution Pathway

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[3][4][5] This is a two-stage process where the nucleophile first adds to the carbonyl group, followed by the elimination of a leaving group.[2] Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring the reaction is typically rapid and high-yielding.[6][7]

The Role of the Reactants

-

Nucleophile (Ethylamine, CH₃CH₂NH₂): Ethylamine is a primary amine. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile.[8] This lone pair is readily attracted to regions of positive charge, initiating the reaction. Electron-donating groups on an amine generally increase its nucleophilicity.[9]

-

Electrophile (2-(3-bromo-5-fluorophenyl)acetyl chloride): The carbonyl carbon in the acyl chloride is highly electrophilic (electron-deficient). This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[8][10] This significant partial positive charge on the carbon makes it an ideal target for nucleophilic attack.[4]

Step-by-Step Mechanistic Elucidation

The reaction can be broken down into three distinct steps: nucleophilic addition, elimination of the leaving group, and deprotonation.

-

Step 1: Nucleophilic Addition: The reaction begins with the nucleophilic attack of the ethylamine's nitrogen lone pair on the electrophilic carbonyl carbon of the acyl chloride.[3][11] This forms a new nitrogen-carbon bond and simultaneously breaks the pi-bond of the carbonyl group, pushing the electrons onto the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate .[10][11]

-

Step 2: Elimination: The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. This concerted action expels the chloride ion (Cl⁻), which is an excellent leaving group due to its stability as an anion.[2][3]

-

Step 3: Deprotonation: The product of the elimination step is a protonated amide, which carries a positive charge on the nitrogen atom. A base is required to remove this proton and yield the final, neutral amide product.[12] In the absence of an added base, a second molecule of ethylamine acts as the base, abstracting the proton.[2][3][8] This forms the neutral amide and an ethylammonium chloride salt as a byproduct.[2] To maximize the yield of the desired amide, an auxiliary base is typically added to neutralize the acid generated without consuming the primary amine nucleophile.[13][14]

Caption: Figure 2: Experimental Workflow for N-Acylation.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve ethylamine (1.0 eq) and a tertiary amine base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.

-

Causality: This controls the initial exothermic reaction upon addition of the acyl chloride. []3. Acyl Chloride Addition: Dissolve 2-(3-bromo-5-fluorophenyl)acetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 20-30 minutes via an addition funnel.

-

Causality: Slow, dropwise addition prevents a dangerous temperature spike and minimizes side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (ethylamine).

-

Workup (Quenching & Washing): Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with:

-

1 M HCl (aq) to remove excess triethylamine and ethylamine.

-

Saturated NaHCO₃ (aq) to remove any residual acidic species.

-

Brine (saturated NaCl solution) to remove bulk water from the organic layer.

-

Causality: This aqueous workup sequence purifies the crude product in the organic layer by removing unreacted reagents and salts. [1]7. Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude solid or oil by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or silica gel column chromatography to yield the pure N-ethyl-2-(3-bromo-5-fluorophenyl)acetamide. [16]

Key Data & Characterization

Quantitative Reaction Parameters

| Component | Molar Eq. | Role & Rationale |

| Ethylamine | 1.0 | Nucleophile; the limiting reagent. |

| 2-(3-bromo-5-fluorophenyl)acetyl chloride | 1.1 | Electrophile; a slight excess ensures full conversion of the amine. |

| Triethylamine (Et₃N) | 1.2 | Base; neutralizes the HCl byproduct without consuming the nucleophile. [13][17] |

| Dichloromethane (DCM) | Solvent | Aprotic solvent to dissolve reactants; inert under reaction conditions. [17] |

| Expected Yield | >90% | The reaction is typically highly efficient under these optimized conditions. |

Expected Spectroscopic Data for Product Validation

The identity and purity of the synthesized N-ethyl-2-(3-bromo-5-fluorophenyl)acetamide can be confirmed using standard analytical techniques.

| Technique | Expected Data & Interpretation |

| ¹H NMR | δ ~7.3-7.0 ppm: Multiplets corresponding to the 3 aromatic protons. δ ~5.8 ppm: Broad singlet for the N-H proton. δ ~3.6 ppm: Singlet for the benzylic CH₂ protons. δ ~3.3 ppm: Quartet for the N-CH₂ protons of the ethyl group. δ ~1.1 ppm: Triplet for the CH₃ protons of the ethyl group. |

| ¹³C NMR | δ ~169 ppm: Carbonyl carbon (C=O). δ ~163 ppm (d, J≈245 Hz): C-F carbon of the aromatic ring. δ ~130-115 ppm: Other aromatic carbons. δ ~122 ppm (d, J≈3 Hz): C-Br carbon of the aromatic ring. δ ~45 ppm: Benzylic CH₂ carbon. δ ~35 ppm: N-CH₂ carbon. δ ~15 ppm: CH₃ carbon. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peaks at m/z corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), e.g., ~275 and ~277. Key Fragments: Loss of the ethyl group, cleavage at the amide bond. |

| FT-IR | ~3300 cm⁻¹: N-H stretch. ~1650 cm⁻¹: Strong C=O stretch (Amide I band). ~1540 cm⁻¹: N-H bend (Amide II band). |

Conclusion

The N-acylation of ethylamine with 2-(3-bromo-5-fluorophenyl)acetyl chloride is a classic and highly effective example of nucleophilic acyl substitution. By understanding the underlying addition-elimination mechanism and employing optimized Schotten-Baumann conditions, researchers can reliably synthesize the target N-substituted amide in high yield and purity. The careful control of reaction parameters—particularly temperature and the use of an acid-scavenging base—is paramount to success. The protocols and analytical insights provided in this guide offer a robust framework for professionals engaged in synthetic and medicinal chemistry.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.

- Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

- Benchchem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.

- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.

- YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.

- ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution.

- Fisher Scientific. (n.d.). Amide Synthesis.

- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Save My Exams. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note.

- Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines.

- ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?.

- Toppr. (n.d.). Reactions of Acyl halide.

- Shout Education. (n.d.). Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines | ChemKey.

- Save My Exams. (2025, January 4). Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note.

- PMC. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic Acyl Substitution | ChemTalk [chemistrytalk.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 10. shout.education [shout.education]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. Schotten-Baumann Reaction [organic-chemistry.org]

- 14. Reactions of Acyl halide [simply.science]

- 16. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lab Reporter [fishersci.it]

Technical Guide: Physical Appearance & Stability of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

This technical guide details the physicochemical profile, stability characteristics, and handling protocols for 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide .

As a specialized phenylacetamide intermediate, this compound is frequently utilized in medicinal chemistry as a scaffold for kinase inhibitors and antibacterial agents. The data presented below synthesizes established structure-property relationships (SPR) of halogenated phenylacetamides with standard pharmaceutical stability protocols.

Part 1: Chemical Identity & Physicochemical Profiling

Core Identity

-

IUPAC Name: 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

-

Common Identity:

-Ethyl-3-bromo-5-fluorophenylacetamide -

Molecular Formula:

-

Molecular Weight: 260.11 g/mol

-

SMILES: CCNC(=O)CC1=CC(F)=CC(Br)=C1[1]

-

Key Precursor: 3-Bromo-5-fluorophenylacetic acid (CAS: 202000-99-5) [1][2]

Physicochemical Properties (Predicted & Class-Based)

The following properties are derived from the structure-property relationships of analogous halogenated phenylacetamides (e.g., 2-(4-bromophenyl)-N-ethylacetamide).

| Property | Value / Description | Confidence Level |

| Physical State | Crystalline Solid | High (Amides of this MW are typically solids) |

| Color | White to Off-White | High (Unless impurities present) |

| Melting Point | 85°C – 115°C | Medium (Dependent on crystal packing) |

| Solubility (Water) | Low (< 0.5 mg/mL) | High (Lipophilic halogens reduce polarity) |

| Solubility (Organic) | High (DMSO, DCM, MeOH, EtOAc) | High |

| LogP (Calc) | ~2.5 – 2.8 | High (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) | Certain |

| H-Bond Acceptors | 1 (Carbonyl O) | Certain |

Part 2: Physical Appearance & Characterization

Macroscopic Appearance

In its pure form, the compound manifests as a white to pale cream crystalline powder .

-

Color Deviation: A yellow or orange tint indicates oxidation of the phenyl ring or residual bromine impurities from the precursor synthesis.

-

Texture: Typically fine needles or plates depending on the recrystallization solvent (e.g., Ethanol/Water mixtures often yield needles).

Microscopic & Spectroscopic Verification

To validate the physical identity, the following signals must be confirmed:

-

-NMR (400 MHz,

- ~7.0–7.4 ppm (m, 3H, Aromatic protons).

- ~5.5 ppm (br s, 1H, N-H ).

-

~3.5 ppm (s, 2H, Benzylic CH

-

~3.2 ppm (m, 2H, N-CH

-

~1.1 ppm (t, 3H, N-CH

-

IR Spectrum:

-

Amide I Band: Strong stretch at 1640–1660 cm

(C=O). -

Amide II Band: Bending vibration at ~1550 cm

(N-H).

-

Part 3: Stability Profile

Solid-State Stability

The compound is chemically robust in the solid state under ambient conditions.

-

Hygroscopicity: Non-hygroscopic due to the hydrophobic halogen substituents.

-

Thermal Stability: Stable up to melting point. Decomposition generally occurs >200°C.

-

Photostability: Sensitive. The C-Br bond is susceptible to homolytic cleavage under UV irradiation, leading to debromination and radical polymerization. Store in amber vials.

Solution Stability (Reactivity)

The stability in solution is dictated by the amide linkage and the aryl halides.

-

Hydrolysis:

-

pH 7 (Neutral): Stable indefinitely.

-

pH < 2 (Acidic): Slow hydrolysis to 3-bromo-5-fluorophenylacetic acid and ethylamine upon heating.

-

pH > 12 (Basic): Moderate hydrolysis risk at elevated temperatures.

-

-

Oxidation: The benzylic position (alpha to carbonyl) is weakly susceptible to oxidation but generally stable unless exposed to strong oxidants (e.g., KMnO

, peroxide).

Degradation Pathways

The diagram below illustrates the primary stress-induced degradation pathways.

Figure 1: Primary degradation pathways including hydrolytic cleavage and photolytic dehalogenation.[3][4][5]

Part 4: Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol validates the stability-indicating nature of your analytical method (HPLC/LC-MS).

Objective: Induce 10-20% degradation to identify breakdown products.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | Dissolve in 0.1N HCl. Reflux for 4 hrs. | Formation of Acid Precursor (Degradant A). |

| Base Hydrolysis | Dissolve in 0.1N NaOH. Reflux for 4 hrs. | Formation of Acid Precursor (Degradant A). |

| Oxidation | Add 3% | Benzylic oxidation (minor). |

| Thermal | Heat solid at 80°C for 7 days. | Minimal change expected.[6] |

| Photolytic | Expose to UV (254 nm) for 24 hrs. | Debromination (Degradant C).[7] |

Handling & Storage Guidelines

-

Storage: Store at 2°C – 8°C (Refrigerated) for long-term storage to prevent slow debromination or color changes.

-

Container: Amber glass vial with PTFE-lined cap.

-

Safety: The compound contains an aryl bromide and fluoride; treat as a potential irritant. Wear nitrile gloves and safety glasses.

Part 5: Synthesis Workflow (Contextual)

Understanding the synthesis helps identify potential impurities (e.g., unreacted acid).

Figure 2: Standard synthetic route via amide coupling, highlighting the origin of potential acidic impurities.

References

-

PubChem. (n.d.). 3-Bromo-5-fluorophenylacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Gowda, B. T., et al. (2014). Halogenated N,2-diarylacetamides: molecular conformations and supramolecular assembly. Acta Crystallographica Section C. Retrieved from [Link]

-

Srivastava, A., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. apacpharma.com [apacpharma.com]

- 3. WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]

- 6. berrchem.com [berrchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide as a Versatile Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of novel molecular scaffolds that can be readily diversified to target a range of biological entities is of paramount importance. The phenylacetamide core is a well-established "privileged scaffold," frequently appearing in a multitude of biologically active compounds, including potent kinase inhibitors.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions.[3][4]

This document introduces 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide as a promising starting point for the development of novel kinase inhibitors. The presence of a bromine atom at the 3-position offers a convenient handle for synthetic diversification through cross-coupling reactions, while the fluorine atom at the 5-position can contribute to improved binding affinity and metabolic resistance. The N-ethylacetamide moiety provides a stable amide linkage and a vector for further structural modifications.

These application notes provide a comprehensive guide for researchers to synthesize, diversify, and evaluate the potential of the 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide scaffold as a source of new therapeutic agents targeting the human kinome.

PART 1: Synthesis of the Core Scaffold

A robust and reproducible synthesis of the starting material is the foundation of any successful drug discovery campaign. The following protocols detail the synthesis of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide from its corresponding carboxylic acid.

Protocol 1.1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetic acid

The precursor carboxylic acid can be synthesized from commercially available starting materials. While several routes are possible, a common approach involves the derivatization of a suitable bromofluorobenzene derivative.[5][6]

Materials:

-

3-Bromo-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Bromination of the Benzylic Position: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-fluorotoluene (1.0 eq) in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN. Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Formation of the Nitrile: Filter the reaction mixture to remove succinimide. Concentrate the filtrate under reduced pressure. Dissolve the crude benzyl bromide in DMSO and add NaCN (1.2 eq). Heat the mixture to 60°C and stir until the reaction is complete (monitored by TLC).

-

Hydrolysis to the Carboxylic Acid: Cool the reaction mixture and pour it into water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine. Dry over MgSO₄, filter, and concentrate. To the crude nitrile, add a solution of NaOH in water and ethanol. Heat the mixture to reflux until the hydrolysis is complete.

-

Acidification and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(3-bromo-5-fluorophenyl)acetic acid.[7]

Protocol 1.2: Synthesis of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

The final compound is synthesized via a standard amidation reaction.[8][9]

Materials:

-

2-(3-Bromo-5-fluorophenyl)acetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Ethylamine (2.0 M solution in THF or as a gas)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Activation of the Carboxylic Acid: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(3-bromo-5-fluorophenyl)acetic acid (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Amidation: Remove the solvent and excess thionyl chloride under reduced pressure. Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. In a separate flask, prepare a solution of ethylamine (1.5 eq) and TEA (2.0 eq) in anhydrous DCM. Slowly add the ethylamine solution to the acid chloride solution.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-(3-bromo-5-fluorophenyl)-N-ethylacetamide.

PART 2: Application as a Kinase Inhibitor Scaffold

The 2-(3-bromo-5-fluorophenyl)-N-ethylacetamide scaffold is an ideal starting point for a kinase inhibitor discovery program due to its inherent features that allow for systematic Structure-Activity Relationship (SAR) exploration.

Rationale for Kinase Targeting

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of these diseases. Phenylacetamide derivatives have been successfully developed as multikinase inhibitors.[1]

Diversification Strategy

The bromine atom on the phenyl ring serves as a key point for diversification using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which can probe the hydrophobic pocket of the kinase active site.

Caption: Workflow for scaffold diversification and screening.

PART 3: Protocols for Scaffold Diversification and Biological Evaluation

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of various arylboronic acids to the 2-(3-bromo-5-fluorophenyl)-N-ethylacetamide scaffold.[10][12]

Materials:

-

2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

SPhos (0.1 eq) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene and water (10:1 mixture), degassed

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-(3-bromo-5-fluorophenyl)-N-ethylacetamide (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

-

Reaction Execution: Add the degassed toluene/water mixture. Heat the reaction to 100°C and stir vigorously for 12-24 hours, or until the starting material is consumed (monitored by LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[13][14]

Materials:

-

Recombinant kinase

-

Substrate peptide

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction: Prepare a kinase/substrate master mix in kinase assay buffer. Add the master mix to each well. Prepare an ATP solution in kinase assay buffer and add it to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Signal Detection: Allow the plate to equilibrate to room temperature. Add the Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Quantitative Data Summary (Hypothetical)

| Compound | R-group (at 3-position) | IC₅₀ (nM) vs. Target Kinase |

| Scaffold | Br | >10,000 |

| 1a | Phenyl | 5,200 |

| 1b | 4-Fluorophenyl | 2,100 |

| 1c | 4-Methoxyphenyl | 8,500 |

| 1d | 2-Thienyl | 1,500 |

Protocol 2.3: Cell-Based Kinase Activity Assay

This protocol outlines a general method to assess the ability of compounds to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

-

Cell line expressing the target kinase

-

Appropriate cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Cell lysis buffer

-

Phospho-specific antibody for the kinase substrate

-

Total protein antibody for the substrate

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Determine the protein concentration of each lysate. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and then probe with the primary phospho-specific antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Strip the membrane and re-probe with the total protein antibody to normalize for protein loading. Quantify the band intensities and determine the effect of the compound on substrate phosphorylation.

Caption: Workflow for a cell-based kinase assay.

PART 4: Structure-Activity Relationship (SAR) Insights

A systematic SAR study is crucial for optimizing the potency and selectivity of the initial hits.[15][16][17] Based on the hypothetical data in the table above, the following initial SAR can be deduced:

-

The bromine atom is a placeholder: The parent scaffold is inactive, indicating the need for substitution at the 3-position.

-

Aryl groups are tolerated: The introduction of a simple phenyl group (1a) confers some activity.

-

Electronic effects are important: The electron-withdrawing fluorine on the appended phenyl ring (1b) improves potency compared to the parent phenyl (1a) and the electron-donating methoxy group (1c).

-

Heteroaromatics show promise: The 2-thienyl group (1d) provides the best activity in this initial set, suggesting that heteroatoms may be beneficial for binding.

These initial findings would guide the synthesis of a second generation of compounds with a wider variety of electron-withdrawing and electron-donating groups, as well as a more diverse set of heteroaromatics.

Conclusion

The 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. Its straightforward synthesis and the presence of a synthetically tractable bromine atom allow for rapid diversification and the exploration of chemical space. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to unlock the full potential of this promising scaffold in their drug discovery endeavors.

References

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

-

Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. PubMed. [Link]

- Phenylacetamides useful as protein kinase inhibitors.

-

IP-Kinase Assay. Bio-protocol. [Link]

-

Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Bioengineering and Biotechnology. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. [Link]

-

Amine to Amide (via Acid Chloride). Organic Chemistry Data. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

-

Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PMC. [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. PubMed. [Link]

-

Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ResearchGate. [Link]

-

Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed. [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PMC. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of α-bromoketones from acetophenones using N-bromosuccinimide and PEG-400 under ultrasonic irradiation. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

2-(3-bromo-5-fluorophenyl)acetic acid. PubChem. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

- Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

-

2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. [Link]

-

New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc] as an efficient and recyclable catalyst and medium for the synthesis under ultrasound irradiation and their biological evaluation. RSC Publishing. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

Sources

- 1. Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2008046802A1 - Phenylacetamides useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]

- 6. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-(3-bromo-5-fluorophenyl)acetic acid (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity screening of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

Application Note: Biological Activity Screening of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

Abstract

This application note details the biological profiling protocols for 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide , a halogenated phenylacetamide derivative. Based on structure-activity relationship (SAR) data of homologous scaffolds, this compound is a high-priority candidate for modulation of Transient Receptor Potential (TRP) channels (specifically TRPV1/TRPA1) and Voltage-Gated Sodium Channels (NaV) . This guide provides a comprehensive workflow for researchers to validate its potential as a non-opioid analgesic or anti-inflammatory agent, covering physicochemical analysis, high-throughput calcium flux screening, and secondary electrophysiological validation.

Compound Profile & In Silico Prediction

Chemical Identity:

-

IUPAC Name: 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide

-

Core Scaffold: Phenylacetamide (distinct from N-phenylacetamides/anilides).

-

Key Features: The 3-Bromo, 5-Fluoro substitution pattern creates a specific lipophilic and electronic profile, enhancing hydrophobic interactions with receptor binding pockets (e.g., the "A-region" of TRPV1 antagonists).

Predicted Biological Space:

-

Primary Target: TRPV1 Antagonist . Literature on 2-(halogenated phenyl)acetamides indicates that halogen substitution on the phenyl ring is critical for nanomolar affinity to the Vanilloid receptor (TRPV1).

-

Secondary Target: Voltage-Gated Sodium Channels (NaV 1.7/1.8) . The structural resemblance to local anesthetics (lidocaine-like lipophilic tail + amide linker) suggests potential NaV blockade.

-

Tertiary Target: Antimicrobial Activity . Halogenated phenylacetic acid derivatives have demonstrated inhibition of S. aureus and C. albicans.

Screening Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to mechanism of action (MoA) confirmation.

Caption: Step-wise screening cascade prioritizing high-throughput functional assays before low-throughput, high-fidelity electrophysiology.

Protocol 1: High-Throughput Calcium Flux Assay (TRPV1 Antagonism)

Objective: To determine if the compound inhibits capsaicin-induced Calcium (

Expert Insight: Phenylacetamides often act as allosteric modulators. Pre-incubation is critical to allow the compound to access transmembrane binding sites before the agonist (Capsaicin) is added.

Materials

| Component | Specification |

| Cell Line | HEK-293 stably transfected with hTRPV1 |

| Dye | Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices) |

| Agonist | Capsaicin (Sigma), prepared at |

| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 (Ca/Mg free for dye loading) |

| Instrument | FLIPR Tetra or Hamamatsu FDSS |

Step-by-Step Procedure

-

Cell Plating:

-

Plate hTRPV1-HEK293 cells at 15,000 cells/well in black-wall, clear-bottom 384-well poly-D-lysine coated plates.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Remove culture media and add 20 µL of Calcium-6 dye loading buffer.

-

Incubate for 60 min at 37°C, then 15 min at room temperature (RT) to minimize temperature-related artifacts.

-

-

Compound Addition (Antagonist Mode):

-

Prepare a

stock of 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide in assay buffer (max DMSO 0.5%). -

Add 10 µL of compound to cells.

-

Critical Step: Incubate for 30 minutes at RT. This allows the lipophilic compound to equilibrate within the membrane bilayer.

-

-

Agonist Stimulation & Readout:

-

Place plate in FLIPR.

-

Start baseline recording (10 seconds).

-

Inject 10 µL of Capsaicin (EC80 concentration, typically 100 nM final).

-

Record fluorescence (RFU) for 180 seconds.

-

-

Data Analysis:

-

Calculate

(Max RFU - Min RFU). -

Normalize to Vehicle Control (0% inhibition) and Reference Antagonist (e.g., Capsazepine, 100% inhibition).

-

Protocol 2: Whole-Cell Patch Clamp (Validation)

Objective: To confirm the mechanism of action and rule out false positives from fluorescence artifacts.

Expert Insight: Halogenated compounds can sometimes quench fluorescence or interact with dyes. Electrophysiology is the gold standard for validating ion channel modulation.

Setup

-

Rig: Axon MultiClamp 700B amplifier, Digidata 1550B.

-

Solutions:

-

Extracellular: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Intracellular: 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2). Note: CsF blocks Potassium channels to isolate currents.

-

Procedure

-

Seal Formation: Establish a G

seal and break-in to achieve whole-cell configuration. -

Voltage Protocol: Hold membrane potential (

) at -60 mV. -

Baseline: Perfuse extracellular solution for 2 min.

-

Agonist Application: Perfuse Capsaicin (1 µM) for 10s to elicit inward current (

). Wash until current returns to baseline. -

Compound Application: Perfuse 2-(3-Bromo-5-fluorophenyl)-N-ethylacetamide (at IC50 concentration determined in Protocol 1) for 2 minutes.

-

Re-challenge: Co-apply Compound + Capsaicin (1 µM).

-

Analysis: Calculate % Inhibition =

.

Mechanism of Action: TRPV1 Signaling Pathway